
7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NQDI-1 and is a small molecule inhibitor of the protein kinase, RIPK1.
Scientific Research Applications
Antimalarial Activity
A related compound, part of a series including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols, demonstrated significant antimalarial potency against Plasmodium berghei in mice. This class of compounds showed excellent activity against resistant strains of the parasite and promising pharmacokinetic properties for extended protection against infection even after oral administration, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Antibacterial Agents
Research on derivatives of 8-hydroxyquinoline, including a compound structurally similar to 7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, identified them as potent inhibitors of type III secretion (T3S) in Yersinia pseudotuberculosis. These compounds effectively targeted both extracellular and intracellular pathogens, including Chlamydia trachomatis, in cell-based infection models (Enquist et al., 2012).
Colorimetric Chemosensor
A colorimetric chemosensor based on a Schiff base derivative of this compound was developed for highly selective sensing of cyanide in aqueous solution. The sensor demonstrated a unique selectivity for cyanide, showing a color change only in its presence and not in response to other anions (Na et al., 2014).
Antitumor Agents
Compounds structurally related to 7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol, such as 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, showed potent anti-proliferative activity against various human cancer cell lines. Their cytotoxic activity against cancer cells, coupled with weak inhibitory activity toward normal cells, highlighted their potential as antitumor agents (Huang et al., 2013).
Anti-Corrosion Performance
A study on the anti-corrosion performance of 8-hydroxyquinoline derivatives, which are structurally similar, revealed their effectiveness in protecting mild steel in acidic media. These compounds demonstrated high inhibition efficiencies, suggesting their potential as corrosion inhibitors (Douche et al., 2020).
Antibacterial, Spectral, and Thermal Properties
Research on [1,2,4-triazolo][3,4-b][1,3,4]thiadiazine based heterochelates, which are structurally related, explored their antibacterial activity. These compounds were also characterized for their spectral and thermal properties, indicating their potential in various applications (Oza et al., 2011).
properties
IUPAC Name |
7-[(4-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21-17(11-8-14-4-3-13-23-20(14)21)19(24-18-5-1-2-12-22-18)15-6-9-16(10-7-15)25(27)28/h1-13,19,26H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOMKLVEVRNVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((4-Nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-Bromopyrimidin-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2564585.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2564588.png)
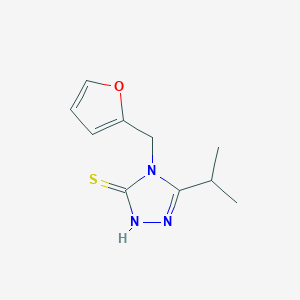
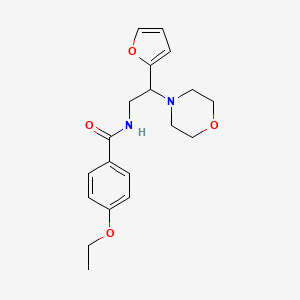
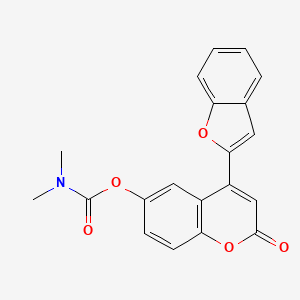
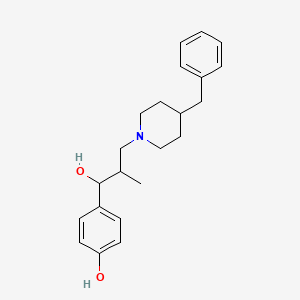
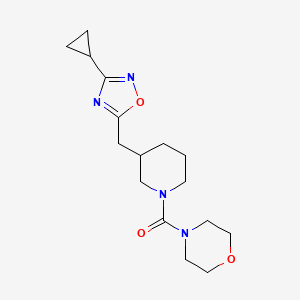

![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)
![N-(isochroman-3-ylmethyl)-N-methylbenzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2564600.png)
![Tert-butyl 1-(2-aminoethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2564603.png)
![4-[(E)-2-[4-(5-tert-butyltriazol-1-yl)phenyl]ethenyl]benzaldehyde](/img/structure/B2564605.png)
![N-[3-(6-Fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2564606.png)
